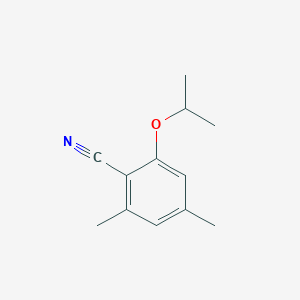
2-Isopropoxy-4,6-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C12H15NO. It is a versatile small molecule scaffold used in various chemical applications . The compound features an isopropoxy group and two methyl groups attached to a benzonitrile core, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The preparation of 2-Isopropoxy-4,6-dimethylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethyl-2-nitrophenol with isopropyl bromide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent conversion to the nitrile . Industrial production methods often optimize these steps to increase yield and purity while minimizing the use of toxic reagents and byproducts.
Analyse Chemischer Reaktionen
2-Isopropoxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The isopropoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Isopropoxy-4,6-dimethylbenzonitrile has a wide range of scientific research applications:
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Isopropoxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Isopropoxy-4,6-dimethylbenzonitrile can be compared with other similar compounds, such as:
2-Isopropoxy-4-methylbenzonitrile: Similar structure but with one less methyl group.
2-Isopropoxy-6-methylbenzonitrile: Similar structure but with the methyl group in a different position.
4-Isopropoxy-2,6-dimethylbenzonitrile: Similar structure but with the isopropoxy group in a different position.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures .
Eigenschaften
Molekularformel |
C12H15NO |
|---|---|
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
2,4-dimethyl-6-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C12H15NO/c1-8(2)14-12-6-9(3)5-10(4)11(12)7-13/h5-6,8H,1-4H3 |
InChI-Schlüssel |
YUZSNQNKPFHECF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OC(C)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)

![8-Chloroimidazo[1,5-a]pyrazine-3-carbonitrile](/img/structure/B13003456.png)







![(2',4'-Difluoro[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13003510.png)


